![molecular formula C15H12Cl2O2 B1517507 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one CAS No. 1098349-69-9](/img/structure/B1517507.png)
1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one
Overview
Description
1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one, or 2,5-dichlorophenoxyacetic acid (2,5-D), is an organic compound used as an herbicide, plant growth regulator, and in research laboratories. It is a synthetic auxin, a class of plant hormones, and is used in agriculture to control weeds and to promote plant growth. It is also used in research laboratories to study the effects of auxin on plant growth and development.
Scientific Research Applications
Environmental Science Applications
Compounds similar to 1-(2,5-Dichlorophenyl)-2-(4-methoxyphenyl)ethan-1-one have been examined for their environmental impact, particularly in terms of their degradation and the effects of their metabolites. For example, methoxychlor, an organochlorine insecticide with a structure related to the target compound, has been studied for its estrogenic contaminants and metabolism into estrogenic products in the environment and organisms (Bulger, Feil, & Kupfer, 1985). This highlights the significance of understanding the environmental fate and biochemical transformation of such compounds.
Pharmacological Effects
The metabolic pathways and enantioselective metabolism of structurally related compounds have been explored to understand their biological interactions and potential endocrine-disrupting activities. The metabolism of methoxychlor into various metabolites, including those with estrogenic activity, has been extensively studied to determine the role of different cytochrome P450 isoforms in producing or metabolizing specific enantiomers of these metabolites (Hu & Kupfer, 2002). This research has implications for assessing the risk and impact of exposure to such compounds on human health.
Organic Synthesis and Chemical Reactivity
The chemical reactivity and synthesis of compounds with similar structures have been investigated for their potential applications in organic synthesis. Studies have focused on the facile synthesis of enantiomerically pure derivatives starting from related compounds, which could be useful in the synthesis of complex organic molecules with specific optical activities (Zhang et al., 2014). Such research contributes to the development of new methodologies in synthetic chemistry.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-2-(4-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-19-12-5-2-10(3-6-12)8-15(18)13-9-11(16)4-7-14(13)17/h2-7,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXXCNQHUGWCJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)C2=C(C=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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